molecular formula C4H9LiN2 B152682 Lithium acetylide, ethylenediamine complex CAS No. 6867-30-7

Lithium acetylide, ethylenediamine complex

Cat. No. B152682
CAS RN: 6867-30-7
M. Wt: 92.1 g/mol
InChI Key: WMWSRIHFAVOHSW-UHFFFAOYSA-N
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Description

Lithium acetylide, ethylenediamine complex is a chemical compound that involves the interaction of lithium acetylide with ethylenediamine. This complex has been studied in various contexts, including its synthesis, molecular structure, and its role in chemical reactions. The complex is of interest due to its potential applications in organic synthesis and catalysis .

Synthesis Analysis

The synthesis of lithium acetylide, ethylenediamine complex, can be achieved through the reaction of acetylene with N-lithioethylenediamine. This process involves the preparation of acetylene, which can be labeled with carbon-13 isotopes for tracing purposes, followed by its reaction with the lithiated amine . The synthesis of related lithium complexes with ethylenediamine-bridged bis(phenolate) ligands has also been reported, demonstrating the versatility of lithium in forming stable complexes with ethylenediamine .

Molecular Structure Analysis

The molecular structure of lithium acetylide, ethylenediamine complex, has not been explicitly detailed in the provided papers. However, the structure of related lithium complexes with ethylenediamine has been studied. For example, lithium halide-ethylenediamine systems have been characterized, revealing various coordination geometries around the lithium ion, such as octahedral and tetrahedral arrangements . These studies provide insights into how lithium might coordinate with ethylenediamine in the acetylide complex.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium acetylide, ethylenediamine complex, are not directly discussed in the provided papers. However, the properties of lithium in ethylenediamine solutions have been investigated, including the optical absorption spectra and NMR parameters, which suggest the formation of stable species such as Li(en)3 and [M(en)3(δ+)·M(δ-)] ion pairs . These findings may provide indirect information about the properties of the lithium acetylide, ethylenediamine complex, such as its stability and reactivity in solution.

Scientific Research Applications

Isotope Synthesis and Labeling

The synthesis of Acetylene-13C2 from carbon-13C dioxide and molten lithium, followed by the formation of lithium acetylide-13C2 ethylenediamine complex, demonstrates the use of this complex in isotope synthesis and labeling for scientific research (Whaley & Ott, 1974).

Carbohydrate Chemistry

Lithium acetylide, ethylenediamine complex plays a role in carbohydrate chemistry, specifically in the selective degradation of glycosyluroic acid residues of complex carbohydrates (Lau et al., 1987).

Nucleoside Synthesis

This complex is used in the synthesis of nucleoside sultones, which are important for the preparation of novel nucleotide analogs. It has been applied in the treatment of 5'-O-tosyl or the 5'-O-mesyl derivative of 3'-O-mesylthymidine (Crooks et al., 1992).

Surface Chemistry

In surface chemistry, the lithium acetylide-ethylenediamine complex reacts with azide-terminated glassy carbon surfaces, leading to the formation of 1,2,3-triazolyllithium surface groups active in covalent C-C coupling reactions (Das et al., 2013).

Enantioselective Synthesis

The complex forms noncovalent mixed aggregates with 3-aminopyrrolidine lithium amides, utilized for the enantioselective alkynylation of aromatic aldehydes, important in organic synthesis (Barozzino-Consiglio et al., 2015).

Transition Metal Chemistry

Investigations into the electronic structures of transition metal-olefin complexes with lithium-containing ligands have demonstrated the role of lithium acetylide, ethylenediamine complex in facilitating charge transfer and bonding interactions in metal-ligand complexes (Böhm & Gleiter, 1982).

Synthesis of Bioactive Compounds

This complex is employed in the synthesis of bioactive compounds like pironetin, showcasing its utility in the synthesis of compounds with notable biological activities (Dias et al., 2003).

Catalysis and Bond Migration

The lithium acetylide-ethylenediamine complex is used in catalysis, particularly in the migration of internal triple bonds along a hydrocarbon chain to the free terminus, demonstrating its utility in chemical transformations (Teng, 1985).

Materials Science

In materials science, the complex plays a role in the synthesis of Fe₃O₄ nanospheres with carbon matrix support for improved lithium storage capabilities, highlighting its application in energy storage materials (Chen et al., 2011).

Chemical Reactions with Ketones

The complex is involved in reactions with ketones, as seen in the action of lithium ethylenediamine on 1,4-diketone, underlining its reactivity and usefulness in organic synthesis (Ghosh & Chakraborty, 2010).

Safety And Hazards

Lithium acetylide, ethylenediamine complex is harmful if swallowed and causes severe skin burns and eye damage . It releases flammable gases which may ignite spontaneously when in contact with water . It reacts violently with water .

Future Directions

Lithium acetylide, ethylenediamine complex is used in the synthesis of a chiral cyclopropanol . It is also used as an alkynylating reagent for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate without using other metal sources . This suggests potential future applications in the synthesis of various organic compounds.

properties

IUPAC Name

lithium;ethane-1,2-diamine;ethyne
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InChI

InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMWSRIHFAVOHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C#[C-].C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9LiN2
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DSSTOX Substance ID

DTXSID701014675
Record name Lithium acetylide-ethylenediamine (1:1)
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Molecular Weight

92.1 g/mol
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Physical Description

Brown powder with an amine-like odor; [Alfa Aesar MSDS]
Record name Lithium acetylide, ethylene diamine complex
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Product Name

Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl-

CAS RN

6867-30-7, 39990-99-3
Record name Lithium acetylide-ethylenediamine complex
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Record name Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl-
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Record name Lithium acetylide, compd. with 1,2-ethanediamine
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Record name 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?)
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Record name Lithium, (1,2-ethanediamine-.kappa.N1,.kappa.N2)ethynyl-
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Record name Lithium acetylide-ethylenediamine (1:1)
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Record name Lithium acetylide, ethylenediamine complex
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Record name Lithium acetylide, compound with ethane-1,2-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
626
Citations
J Krishna, AG Krishna Reddy… - Advanced Synthesis & …, 2015 - Wiley Online Library
… Significantly, the method enabled the use of the commercially available and cheap lithium acetylide ethylenediamine complex as a source of acetylene for the construction of dual CC …
Number of citations: 0 onlinelibrary.wiley.com
TW Whaley, DG Ott - Journal of Labelled Compounds, 1974 - Wiley Online Library
… acetylene was consumed, the reaction mixture was seeded with a few crystals of lithium acetylide ethylenediamine complex. (0.209 mol) from the storage vessels was then transferred …
KR AG - Advanced Synthesis and Catalysis, 2015 - raiith.iith.ac.in
… Significantly, the method enabled the use of the commercially available and cheap lithium acetylide ethylenediamine complex as a source of acetylene for the construction of dual C[…
Number of citations: 0 raiith.iith.ac.in
M Naruse, K Utimoto, H Nozaki - Tetrahedron, 1974 - Elsevier
… A straight chain y-hydroxyketone 16 is obtained in the reaction of methyloxirane with the ate-complex (l), which has been prepared from lithium acetylide ethylenediamine complex and …
Number of citations: 0 www.sciencedirect.com
LC Dias, LG De Oliveira, MA De Sousa - Organic Letters, 2003 - ACS Publications
… to couple C12 vinyl cuprates and C11 tosylates, bromides, and iodides, we turned our attention to the use of a coupling approach employing lithium acetylide ethylenediamine complex …
Number of citations: 0 pubs.acs.org
SW Slayden - The Journal of Organic Chemistry, 1981 - ACS Publications
… For this initial study, the simplest migration terminus, ethynyl (R' = H), was chosen and introduced as the commercially available lithium acetylide-ethylenediamine complex.8b’9 …
Number of citations: 0 pubs.acs.org
M Karpińska, M Lewandowska, J Grodner - Polish Journal of Chemistry, 2004 - infona.pl
… Anew operationally simple and highly efficient procedure for the ethynylation of ether derivatives of _-haloalkanols with lithium acetylide-ethylenediamine complex in N,…
Number of citations: 0 www.infona.pl
N Kundu - Steroids, 1973 - Elsevier
… This was easily ethinylated with lithium acetylideethylenediamine complex to the desired compound. In an alternate approach to the desired compound, it was found that 6-oxoestradiol-…
Number of citations: 0 www.sciencedirect.com
REA Dear - 2003 - elibrary.ru
… The preparation of ω-fluoro-l-alkyene has been achieved in high yield from ω-fluoroalkyl halides using the recently introduced lithium acetylide-ethylenediamine complex. The ethynyl …
Number of citations: 0 elibrary.ru
EM Bassan, CA Baxter, GL Beutner… - … Process Research & …, 2012 - ACS Publications
… In a separate three-necked 1-L RBF equipped with a temperature probe, N 2 inlet, and septum was slurried 20.7 g of lithium acetylide–ethylenediamine complex 5 (0.221 mol, 1.1 equiv) …
Number of citations: 0 pubs.acs.org

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